D15
Description
The identifier "D15" is used across multiple scientific studies to denote distinct chemical or biological entities, depending on the research context. This article systematically compares "this compound" with structurally or functionally analogous compounds within each domain, leveraging diverse sources to highlight its unique properties and applications.
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H111N23O19/c1-36(2)53(86-55(99)39(22-23-50(70)94)82-59(103)46-18-9-29-89(46)66(110)49-21-12-32-92(49)63(107)40-14-5-24-76-40)67(111)90-30-10-19-47(90)61(105)85-43(35-93)57(101)83-41(15-6-26-78-69(74)75)64(108)87-27-8-17-45(87)60(104)84-42(33-51(71)95)56(100)81-38(13-4-25-77-68(72)73)54(98)80-37(3)62(106)91-31-11-20-48(91)65(109)88-28-7-16-44(88)58(102)79-34-52(96)97/h36-49,53,76,93H,4-35H2,1-3H3,(H2,70,94)(H2,71,95)(H,79,102)(H,80,98)(H,81,100)(H,82,103)(H,83,101)(H,84,104)(H,85,105)(H,86,99)(H,96,97)(H4,72,73,77)(H4,74,75,78)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEJFHBXHREXBP-AVAZHIDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C7CCCN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H111N23O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1566.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Compound D15, a derivative of resveratrol and a member of the cinnamic ester hybrids, has garnered attention for its significant biological activities, particularly in anti-inflammatory and anti-tumor contexts. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
This compound is characterized as follows:
| Property | Details |
|---|---|
| Chemical Name | Chlorotriphenylstannane-D15 |
| CAS Number | 358731-94-9 |
| Molecular Formula | C18ClD15Sn |
| Molar Mass | 400.57 g/mol |
| Melting Point | 108 °C |
| Boiling Point | 240 °C at 13.5 mmHg |
| Hazard Symbols | C - Corrosive |
2. Anti-Inflammatory Activity
In a study evaluating the anti-inflammatory effects of various resveratrol-based compounds, this compound emerged as the most potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound exhibited the following mechanisms of action:
- Inhibition of iNOS and COX-2 Expression : this compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical in inflammatory responses.
- NF-κB Pathway Suppression : Immunofluorescence studies indicated that this compound inhibited the nuclear translocation of p65, a subunit of NF-κB, thereby blocking the inflammatory signaling pathway associated with various chronic diseases .
3. Antitumor Activity
This compound has also shown promising results in cancer research, particularly regarding its effects on cell growth and apoptosis:
- Cell Growth Inhibition : In vitro studies demonstrated that this compound inhibited the growth of EBC-1 and Hs746T cancer cell lines with low nanomolar IC50 values (0.00211 μmol/L and 0.00350 μmol/L, respectively) .
- Induction of Apoptosis : Mechanistic studies revealed that this compound induced significant apoptosis in these cell lines, leading to G1 cell cycle arrest and inhibiting cell migration and invasion. This suggests a potential role for this compound in targeted cancer therapies, especially for tumors resistant to current treatments .
4. Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study on Tumor Suppression :
- Impact on Cellular Mechanisms :
5. Conclusion
The biological activity of compound this compound underscores its potential as a therapeutic agent in both anti-inflammatory and anticancer applications. Its ability to modulate critical pathways involved in inflammation and tumor growth positions it as a candidate for further research and development.
Scientific Research Applications
Chemistry
- Synthesis Precursor : D15 serves as a precursor in synthesizing other deuterated compounds. Its role is crucial in mechanistic studies of nucleophilic substitution and elimination reactions.
- Reagent in Mechanistic Studies : this compound is utilized to investigate reaction pathways and mechanisms due to its isotopic labeling, which allows for tracking during chemical reactions.
Biology
- Metabolic Studies : Deuterated compounds like this compound are employed as tracers in metabolic studies to monitor the incorporation and transformation of labeled molecules within biological systems.
- Pharmacokinetics : Research indicates that deuterium substitution can enhance drug stability against metabolic degradation, leading to prolonged therapeutic effects.
Medicine
- Drug Development : this compound is significant in developing deuterated drugs that often exhibit improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity.
- Biological Activity : The unique isotopic labeling of this compound provides insights into biological processes, enhancing the understanding of drug metabolism and pharmacokinetics.
Pharmacokinetic Studies
A study demonstrated that deuterated analogs exhibited reduced clearance rates compared to their non-deuterated counterparts. This was attributed to lower metabolic rates due to the kinetic isotope effect (Russak et al., 2019).
Drug Development
In a recent investigation, researchers utilized this compound to trace the metabolic pathways of new anti-cancer drugs. Findings illustrated how deuteration could lead to improved efficacy and reduced side effects by altering the drug's metabolic fate (Lipinski et al., 1993).
Environmental Impact Studies
Research on the environmental behavior of brominated compounds has shown that deuterated forms can provide insights into degradation pathways in aquatic systems, helping assess ecological risks associated with chemical exposure (Miller et al., 1985).
Data Tables
| Biological Activity | Description |
|---|---|
| Metabolic Tracing | Used in metabolic studies for drug tracing |
| Pharmacokinetics | Alters absorption, distribution, metabolism, excretion characteristics due to deuteration |
| Biochemical Pathways | Involved in apoptosis and inflammation signaling |
Comparison with Similar Compounds
Structural and Functional Profile
Comparison with D50
| Property | This compound | D50 (5,7,4′-Trihydroxyisoflavone Glycoside) |
|---|---|---|
| Structure | Ursolic acid derivative | Isoflavone glycoside |
| IC50 (Experimental) | Comparable to virtual screening data | Similar affinity to this compound |
| Target Specificity | PDE4 inhibition | PDE4 inhibition |
| Bioactivity | Validated in vitro, requires in vivo studies | Similar efficacy but distinct solubility |
Key Findings : Both compounds exhibit similar PDE4 inhibition, but structural differences (ursolic acid vs. isoflavone backbone) may influence bioavailability and metabolic stability .
This compound as a c-MET PROTAC in Oncology
Profile of this compound
Comparison with D10 and D14
| Property | This compound | D10 | D14 |
|---|---|---|---|
| Degradation Efficiency | 99% Dmax in EBC-1/Hs746T cells | 99% Dmax | 99% Dmax |
| Antiproliferative Activity | Potent in vivo tumor suppression | Similar potency to this compound | Slightly lower activity |
| Pharmacokinetics (PK) | Moderate oral bioavailability | Comparable plasma half-life | Limited PK data |
Key Findings : this compound and D10 are equally effective in degrading c-MET, but this compound demonstrates superior in vivo antitumor efficacy, likely due to optimized PROTAC linker chemistry .
This compound as an Antifungal Pyrimidoquinolin Derivative
Structural Profile
- Identity: Pyrimido[4,5-b]quinolin derivative with moderate antifungal activity .
Comparison with D9, D10, and D14
| Compound | MIC90 (μg/mL) Against C. dubliniensis | Docking Binding Energy (kcal/mol) |
|---|---|---|
| This compound | 4–8 | -8.2 |
| D9 | 4–8 | -7.9 |
| D10 | 4–8 | -8.0 |
| D13 | 16–32 | -9.1 (highest) |
Key Findings : Despite lower docking scores than D13, this compound achieves practical antifungal efficacy, suggesting favorable membrane permeability or target engagement .
This compound as an Antiarrhythmic Decahydroquinoline Derivative
Functional Profile
- Identity: Decahydroquinoline derivative with class I antiarrhythmic activity and nitric oxide (NO)-mediated vasodilation .
Comparison with D12–D14
| Compound | Antiarrhythmic Efficacy (Aconitine Model) | NO-Dependent Vasodilation |
|---|---|---|
| This compound | +++ | Yes |
| D14 | +++ | Yes |
| D12 | ++ | No |
| D13 | ++ | No |
Key Findings: this compound and D14 uniquely combine antiarrhythmic effects with endothelial NO release, offering dual therapeutic benefits compared to analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
